(1S,3S,4R)-Entecavir is a synthetic carbocyclic nucleoside analog, specifically a guanosine analog. [] It plays a crucial role in scientific research as a potent inhibitor of hepatitis B virus (HBV) replication. [] Its activity stems from the (1S,3S,4R) stereoisomer specifically, with other stereoisomers demonstrating significantly lower activity against HBV. []
Entecavir was developed by Bristol-Myers Squibb and is classified as a carbocyclic nucleoside analog. Its chemical structure is derived from guanosine, modified to enhance its antiviral activity against hepatitis B virus. The compound's systematic name reflects its stereochemistry, indicating the specific configuration of its chiral centers.
The synthesis of (1S,3S,4R)-Entecavir has been explored through various methodologies. A notable approach involves starting from D-ribose, which undergoes several transformations:
For example, one efficient synthesis route reported a total yield of approximately 21% over ten steps, utilizing commercially available starting materials and employing robust reaction conditions .
The molecular structure of (1S,3S,4R)-Entecavir can be described as follows:
The stereochemistry is essential for its interaction with viral enzymes and cellular targets. The structural integrity is maintained through a cyclic carbocyclic framework that enhances its stability compared to other nucleoside analogs.
(1S,3S,4R)-Entecavir participates in various chemical reactions that are pivotal for its synthesis and modification:
These reactions are typically conducted under controlled conditions to optimize yields and selectivity .
The mechanism by which (1S,3S,4R)-Entecavir exerts its antiviral effects involves:
Studies have shown that Entecavir has a favorable pharmacokinetic profile with high oral bioavailability and prolonged half-life .
The physical and chemical properties of (1S,3S,4R)-Entecavir include:
These properties contribute to its formulation as an oral medication and influence its absorption and distribution in biological systems .
(1S,3S,4R)-Entecavir is primarily used for:
The compound's efficacy has made it a cornerstone in hepatitis B treatment regimens, particularly for patients with lamivudine-resistant strains .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7